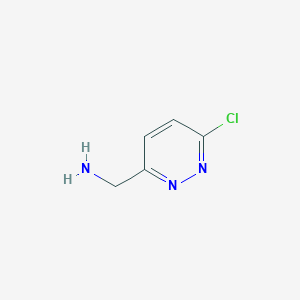

(6-Chloropyridazin-3-YL)methanamine

説明

Contextualizing Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts a unique set of properties to molecules. The presence of the nitrogen atoms introduces a dipole moment, influences the electron distribution within the ring, and provides sites for hydrogen bonding, all of which can be crucial for molecular recognition and binding to biological targets. The pyridazine nucleus is considered a bioisostere of other aromatic systems, like the phenyl ring, and its incorporation into a molecule can modulate properties such as solubility, metabolic stability, and pharmacokinetic profiles.

In medicinal chemistry, pyridazine derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. The inherent ability of the pyridazine ring to participate in various chemical reactions makes it a versatile scaffold for the construction of diverse molecular architectures.

Significance of (6-Chloropyridazin-3-YL)methanamine as a Research Scaffold

This compound, with the chemical formula C₅H₆ClN₃, has garnered attention as a key intermediate in the synthesis of more complex heterocyclic systems. Its significance as a research scaffold stems from the presence of three key functional groups: the pyridazine ring itself, a reactive chlorine atom, and a primary aminomethyl group.

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. The aminomethyl group at the 3-position provides a handle for further functionalization, such as acylation, alkylation, or formation of Schiff bases. This trifecta of reactivity makes this compound a highly adaptable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 871826-15-2 |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 g/mol |

| Appearance | Solid |

| Canonical SMILES | C1=CC(=NN=C1N)Cl |

| InChI Key | DTXVKPOKPFWSFF-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

Overview of Research Trajectories Involving the this compound Moiety

The utility of this compound as a scaffold is evident in the diverse range of biologically active molecules that have been synthesized from it. Research has primarily focused on its application in medicinal chemistry, with several distinct trajectories emerging.

One prominent area of investigation is in the development of kinase inhibitors . For instance, patent literature describes the use of this compound in the synthesis of compounds targeting the RET (Rearranged during Transfection) proto-oncogene, which is implicated in certain types of cancer. In these syntheses, the aminomethyl group of the pyridazine scaffold is typically acylated or otherwise modified to build out the rest of the inhibitor structure.

Another significant research direction is the development of epigenetic modulators . Specifically, this compound has been employed as a starting material for the synthesis of inhibitors of METTL3 (Methyltransferase-like 3), an enzyme involved in RNA methylation and a target in oncology. google.com The pyridazine core serves as a central scaffold to which other fragments are attached to achieve potent and selective inhibition.

Furthermore, the scaffold has been explored in the context of antibacterial drug discovery . Patent filings have disclosed the use of this compound in the preparation of novel analogues of phenicol antibiotics. google.com This research aims to overcome existing mechanisms of antibiotic resistance by modifying the core structure of these established drugs.

Table 2: Examples of Research Applications for this compound Derivatives

| Therapeutic Target/Application | General Structure of Derivative | Representative Research Area |

| RET Kinase Inhibitors | Amide derivatives of the aminomethyl group | Oncology |

| METTL3 Inhibitors | Complex heterocyclic systems built upon the pyridazine core | Epigenetics, Oncology |

| Phenicol Antibacterial Analogues | Modifications of the aminomethyl and chloro substituents | Infectious Diseases |

This table is a generalized representation based on a review of patent literature.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(6-chloropyridazin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUGXZBODUKCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623469 | |

| Record name | 1-(6-Chloropyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871826-15-2 | |

| Record name | 6-Chloro-3-pyridazinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871826-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloropyridazin 3 Yl Methanamine

Advanced Synthetic Routes to (6-Chloropyridazin-3-YL)methanamine and Precursors

The synthesis of this compound can be approached through various strategies, primarily focusing on the construction of the pyridazine (B1198779) ring followed by or concurrent with the introduction of the chloro and aminomethyl functionalities.

Strategies for Pyridazine Ring Construction with Chlorination and Aminomethylation

The construction of the pyridazine ring often begins with readily available precursors. A common starting material is maleic hydrazide, which can be converted to 3,6-dichloropyridazine (B152260). chemicalbook.com This dichlorinated intermediate is a versatile precursor for introducing the aminomethyl group.

One strategy involves the direct reaction of 3,6-dichloropyridazine with a source of the aminomethyl group. However, a more controlled approach often involves a stepwise functionalization. For instance, one of the chlorine atoms can be selectively displaced by a nucleophile, followed by the introduction of the aminomethyl moiety at the other position.

Another key precursor is 3-amino-6-chloropyridazine, which can be synthesized from 3,6-dichloropyridazine and ammonia (B1221849) water. google.com This intermediate can then undergo reactions to introduce the methylamine (B109427) group.

| Precursor | Reagents | Product | Reference |

| Maleic hydrazide | Trichlorophosphate | 3,6-Dichloropyridazine | chemicalbook.com |

| 3,6-Dichloropyridazine | Ammonia water | 3-Amino-6-chloropyridazine | google.com |

Functional Group Interconversions Leading to the Aminomethyl Moiety

Functional group interconversion (FGI) is a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. ic.ac.ukimperial.ac.uk In the context of synthesizing this compound, several FGI strategies can be employed to introduce the aminomethyl group.

One common approach is the reduction of a nitrile. For example, 6-chloro-3-cyanopyridazine can be reduced to this compound using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Another strategy involves the reduction of an amide. The corresponding 6-chloropyridazine-3-carboxamide (B1590579) can be reduced to the target amine. This method is often preferred due to the reliable nature of amide reduction. ic.ac.uk

Furthermore, the aminomethyl group can be introduced via a Gabriel synthesis, starting from a halomethyl derivative of 6-chloropyridazine. This involves the reaction with potassium phthalimide (B116566) followed by hydrazinolysis.

| Starting Material | Transformation | Reagents | Product |

| 6-Chloro-3-cyanopyridazine | Reduction | LiAlH4 or H2/catalyst | This compound |

| 6-Chloropyridazine-3-carboxamide | Reduction | LiAlH4 or BH3 | This compound |

| 3-(Halomethyl)-6-chloropyridazine | Gabriel Synthesis | 1. Potassium phthalimide 2. Hydrazine | This compound |

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of compounds for various applications.

Amination and Alkylation Reactions of the Primary Amine

The primary amine of this compound is a versatile handle for various derivatization reactions. It can readily undergo N-alkylation with a variety of alkyl halides to introduce different substituents. Furthermore, acylation with acid chlorides or anhydrides yields the corresponding amides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.

These reactions allow for the systematic exploration of the structure-activity relationship (SAR) of molecules derived from this scaffold.

Nucleophilic Aromatic Substitution on the Chloropyridazine Moiety

The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the C6 position. The reactivity of the chloropyridazine towards SNAr is enhanced by the electron-withdrawing nature of the pyridazine ring itself. masterorganicchemistry.com

The SNAr reaction is a cornerstone for building molecular complexity. For example, reacting this compound with various amines can lead to the formation of novel diamine structures. The choice of solvent and reaction conditions can significantly influence the outcome and yield of these reactions. nih.gov For instance, using polyethylene (B3416737) glycol (PEG-400) as a solvent has been shown to be an efficient and environmentally friendly method for such substitutions. nih.gov

Studies have shown that in dichloro-substituted heteroarenes, selective substitution of only one chlorine atom can be achieved, which is particularly useful for controlled synthesis. researchgate.net

| Nucleophile | Product Type |

| Amines (R-NH2) | 6-Amino-substituted pyridazines |

| Alcohols (R-OH) | 6-Alkoxy-substituted pyridazines |

| Thiols (R-SH) | 6-Thio-substituted pyridazines |

Reactions Involving the Aminomethyl Group for Conjugation and Linker Formation

The aminomethyl group is an ideal point of attachment for conjugation to other molecules or for the formation of linkers. This is particularly relevant in the development of bioconjugates and targeted drug delivery systems. The primary amine can be used to form stable amide bonds with carboxylic acids, or to react with activated esters or other coupling reagents.

This functionality allows for the tethering of the this compound core to biomolecules, polymers, or other functional moieties, thereby imparting new properties and applications to the resulting conjugates.

Formation of Heterocyclic Fused Systems Incorporating the Pyridazine Ring

The bifunctional nature of this compound, possessing both an amine and a chloro-substituted pyridazine ring, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. Through cyclocondensation reactions, the aminomethyl group and the pyridazine nitrogen atoms can participate in the formation of new rings, leading to novel chemical entities with potential applications in medicinal chemistry and material science. While direct examples utilizing this compound are not extensively documented, analogous reactions with structurally similar compounds, such as 3-amino-6-chloropyridazine, provide a strong basis for predicting its reactivity.

One of the most common fused systems derived from pyridazines is the imidazo[1,2-b]pyridazine core. The synthesis of this bicyclic system is typically achieved through the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. sigmaaldrich.comgoogle.com In a similar vein, this compound could, after appropriate N-protection of the primary amine, undergo cyclization to form related fused structures. For instance, reaction with bifunctional reagents capable of reacting with both the ring nitrogen and the side-chain amine could lead to novel fused systems.

Another important class of fused heterocycles are the triazolopyridazines . These are often synthesized from hydrazinopyridazines or by the cyclization of appropriately substituted aminopyridazines with reagents that provide the remaining nitrogen atom of the triazole ring. For example, the synthesis of sigmaaldrich.comrlavie.comresearchgate.nettriazolo[4,3-b]pyridazines can be achieved through the cyclization of hydrazinopyridazines. While not a direct precursor, derivatives of this compound could be envisioned to participate in similar transformations to yield triazolo-fused systems.

Furthermore, the reaction of pyridazine derivatives with various carbon and nitrogen sources can lead to the formation of pyrimido[4,5-d]pyridazines . These reactions often involve multicomponent strategies or stepwise condensations. rlavie.com The aminomethyl group of this compound could serve as a key nucleophilic handle in the construction of such fused pyrimidine (B1678525) rings.

The following table summarizes illustrative examples of the formation of fused heterocyclic systems from precursors analogous to this compound.

| Fused System | Starting Material | Reagents and Conditions | Product | Reference |

| Imidazo[1,2-b]pyridazine | 3-Amino-6-chloropyridazine | α-Bromoketone, NaHCO₃ | 6-Chloro-2-substituted-imidazo[1,2-b]pyridazine | sigmaaldrich.com |

| Imidazo[1,2-b]pyridazine | 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone, DME, reflux | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | researchgate.net |

| Pyrimido[4,5-d]pyrimidine | 6-Aminouracil, Aromatic Aldehyde, 1,3-Diketone | Mechanochemical, ball-mill, catalyst-free | Pyrimido[4,5-b]quinolines and Pyrido[2,3-d]pyrimidines | researchgate.net |

Catalytic Approaches in the Synthesis and Modification of this compound Derivatives

Catalytic methods, particularly those employing transition metals like palladium, offer powerful tools for the synthesis and functionalization of this compound and its derivatives. The chloro-substituent at the 6-position of the pyridazine ring is particularly amenable to a variety of catalytic cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond in chloropyridazines makes them suitable substrates for reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings. researchgate.net These reactions enable the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the 6-position of the pyridazine ring.

For instance, the Suzuki-Miyaura coupling of a chloropyridazine derivative with an organoboron reagent in the presence of a palladium catalyst and a base is a highly effective method for forming a new carbon-carbon bond. This approach could be applied to this compound to synthesize a variety of 6-aryl or 6-heteroaryl derivatives, which are of interest in medicinal chemistry.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that allows for the formation of carbon-nitrogen bonds. This reaction could be used to displace the chlorine atom of this compound with a variety of amines, leading to the synthesis of 6-amino-substituted pyridazine derivatives.

While specific catalytic applications for this compound are not widely reported, the extensive literature on the catalytic modification of other chloropyridazines and related chloro-heterocycles provides a strong foundation for the development of such methodologies. The aminomethyl group would likely require protection prior to many of these catalytic transformations to prevent undesired side reactions.

The following table provides examples of catalytic cross-coupling reactions on related chloropyridazine systems, illustrating the potential for modification of this compound.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Reference |

| Suzuki-Miyaura Coupling | 3-Chloro-6-iodopyridazine | Triphenylbismuth | Pd catalyst | 3-Chloro-6-phenylpyridazine | researchgate.net |

| Buchwald-Hartwig Amination | 6-Chloropurine nucleoside | Arylamine | Pd(OAc)₂/Xantphos/Cs₂CO₃ | 6-Arylaminopurine nucleoside | researchgate.net |

| Hiyama Coupling | Aryl chloride | Organosilane | Pd complex/TADDOLP(O)H | Biaryl | rsc.org |

| Stille Coupling | Aryl chloride | Organostannane | Pd complex/TADDOLP(O)H | Biaryl | rsc.org |

Investigations in Medicinal Chemistry and Drug Discovery Through 6 Chloropyridazin 3 Yl Methanamine Derivatives

Role of (6-Chloropyridazin-3-YL)methanamine as a Core Scaffold in Drug Design

This compound is a heterocyclic amine that serves as a versatile and valuable building block in the synthesis of more complex molecules for pharmaceutical applications. bldpharm.com Its utility as a core scaffold is rooted in its distinct chemical architecture. The structure features a pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms. This nitrogen-rich core can engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for binding to biological targets. nih.gov

The key to its versatility lies in its specific substitutions. The chlorine atom at the 6-position is an important feature; its electron-withdrawing nature influences the reactivity of the entire ring system. Furthermore, the primary amine group (-CH₂NH₂) at the 3-position provides a reactive handle for a wide array of chemical modifications. This nucleophilic amine allows for straightforward derivatization through reactions like acylation, alkylation, or coupling, enabling the systematic construction of large libraries of compounds for screening. The strategic placement of the chloro and methanamine groups allows for selective chemical transformations, making it a favored starting material for medicinal chemists aiming to explore new chemical space in drug design.

Design and Synthesis of Novel Pyridazine-Containing Therapeutic Agents

The foundational structure of this compound provides a robust platform for the rational design and synthesis of new therapeutic candidates. By modifying this core, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired biological effects.

The derivatization of the this compound scaffold has led to the discovery of compounds that can selectively interact with and modulate the activity of specific biological pathways implicated in disease.

Derivatives of the pyridazine scaffold have shown significant promise as inhibitors of various enzymes and as antagonists or agonists at key receptors. The pyridazine moiety can be incorporated into larger molecules that fit into the active sites of enzymes or the binding pockets of receptors.

Research has demonstrated that pyridazine-containing compounds can act as potent inhibitors of several enzyme families. For instance, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), which are all key enzymes in inflammatory pathways. nih.gov Similarly, the pyridazinone chemical class was optimized to develop MGL-3196, a highly selective agonist for the thyroid hormone receptor β (THR-β), a critical target for treating dyslipidemia. nih.gov Further studies have shown that modifying related benzamide (B126) structures can yield potent dual antagonists for both the serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors, highlighting the scaffold's applicability in developing treatments for conditions requiring modulation of these systems. nih.gov

Table 1: Examples of Pyridazine Derivatives as Enzyme and Receptor Modulators

| Derivative Class | Target(s) | Key Findings | Reference |

| 4-(6-Oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase (hCA I, II, XII), COX-2, 5-LOX | Derivative 3 was the most potent hCA I inhibitor (K_I = 23.5 nM). Derivative 5a was a potent hCA II inhibitor (K_I = 5.3 nM). Derivatives 7a and 7b were identified as promising dual COX-2/5-LOX inhibitors. | nih.gov |

| Pyridazinone Analogs | Thyroid Hormone Receptor β (THR-β) | Optimization led to MGL-3196, a compound 28-fold more selective for THR-β over THR-α, with applications in treating dyslipidemia. | nih.gov |

| Benzamide Derivatives | Serotonin 5-HT3 and Dopamine D2 Receptors | Compound 82 showed potent dual antagonistic activity. The (R)-enantiomer retained affinity for both receptors, while the (S)-enantiomer was a selective 5-HT3 antagonist. | nih.gov |

Targeting protein-protein interactions (PPIs) represents a challenging but increasingly attractive frontier in drug discovery. nih.gov PPIs are fundamental to countless cellular processes, and their dysregulation is linked to a wide range of diseases, including cancer and autoimmune disorders. nih.govresearchgate.net Developing small molecules that can either inhibit or stabilize these interactions offers novel therapeutic strategies. nih.govrsc.org

While specific examples of this compound derivatives as PPI modulators are still an emerging area of research, the scaffold possesses characteristics that make it suitable for this purpose. The heterocyclic ring can serve as a rigid core from which to project functional groups in specific three-dimensional orientations, mimicking the key amino acid residues (epitopes) that mediate the interaction between two proteins. researchgate.net For example, the 14-3-3 protein family, which regulates the function of hundreds of partner proteins, is a major hub for PPIs and a target of significant interest. nih.govscispace.com The design of modulators for such complex interactions often requires a scaffold that allows for diverse and spatially precise functionalization, a role for which the pyridazine core is well-suited. Future research may focus on elaborating the this compound structure to create compounds that can effectively disrupt or enhance specific PPIs.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. For pyridazine derivatives, SAR studies have been instrumental in optimizing lead compounds into potent and selective drug candidates.

These studies involve the systematic modification of the parent molecule and the subsequent evaluation of the new analogs. For example, in the development of dopamine D1 receptor antagonists based on a 6-chloro-1-phenylbenzazepine framework, SAR studies revealed that a methyl group at the N-3 position was better tolerated than an allyl group or an unsubstituted N-H. mdpi.com In a different study on dual 5-HT3/D2 antagonists, introducing a methyl group to the 4-amino position of the benzoyl moiety markedly increased the affinity for the dopamine D2 receptor. nih.gov The optimization of the pyridazinone series that led to the THR-β agonist MGL-3196 also relied heavily on SAR to improve both potency and selectivity. nih.gov

Table 2: Summary of SAR Findings for Pyridazine-Related Scaffolds

| Scaffold/Series | Target(s) | Structural Modification | Impact on Activity | Reference |

| 6-Chloro-1-phenylbenzazepines | Dopamine D1 Receptor | Variation of N-3 substituent | An N-3 methyl group was better tolerated for D1R affinity than N-H or N-allyl. | mdpi.com |

| 6-Chloro-1-phenylbenzazepines | Dopamine D1 Receptor | Substitution at C-8 position | Amino and methanesulfonamide (B31651) groups were tolerated for high affinity, while amides showed lower affinity. | mdpi.com |

| Benzamide Derivatives | Dopamine D2 Receptor | Methylation of 4-amino group | Marked increase in D2 receptor binding affinity. | nih.gov |

| Pyridazinone Series | Thyroid Hormone Receptor β | Addition of a cyanoazauracil substituent | Improved both potency and selectivity, leading to the discovery of MGL-3196. | nih.gov |

Bioisosteric replacement is a powerful strategy in drug design where one functional group in a molecule is replaced by another group with similar physical or chemical properties. This is often done to improve potency, selectivity, metabolic stability, or pharmacokinetic properties. The 6-chloro substituent on the pyridazine ring is a common site for such exploration.

Studies have examined the impact of replacing the chlorine atom with other groups. For example, swapping the electron-withdrawing chlorine atom for an electron-donating methoxy (B1213986) group (-OCH₃) can significantly alter the electronic properties of the pyridazine ring. Conversely, replacing chlorine with a strongly electron-withdrawing trifluoromethyl group (-CF₃) can further deactivate the ring and enhance metabolic stability due to the strength of the carbon-fluorine bonds. Using the hydrochloride salt form of a derivative, such as [6-(trifluoromethyl)pyridazin-3-yl]methanamine (B2835933) HCl, can also improve water solubility, which is advantageous for formulation and handling.

Table 3: Bioisosteric Replacements for the 6-Chloro Group

| Original Group | Bioisosteric Replacement | Key Impacts | Reference |

| Chlorine (-Cl) | Methoxy (-OCH₃) | Changes electronic effects from electron-withdrawing to electron-donating (via resonance), altering reactivity and potential target interactions. | |

| Chlorine (-Cl) | Trifluoromethyl (-CF₃) | Acts as a strong electron-withdrawing group, potentially altering reaction regioselectivity. Enhances metabolic stability due to robust C-F bonds. |

Development of Agents Targeting Specific Biological Pathways

Preclinical Evaluation of Pharmacological Profiles of Derivatives

The preclinical assessment of derivatives originating from this compound has unveiled a spectrum of pharmacological activities, primarily focusing on their analgesic and anticonvulsant potential. These investigations in various animal models have provided crucial insights into the structure-activity relationships and have identified promising lead compounds for further development.

Analgesic Activity

A notable area of investigation has been the analgesic effects of pyrazole (B372694) derivatives incorporating the 6-chloropyridazin-3-yl moiety. A study focused on a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles demonstrated significant pain-relieving properties in a chemically-induced pain model in Swiss albino mice. nih.gov The acetic acid-induced writhing test, a standard method for screening peripheral analgesic activity, was employed to evaluate the efficacy of the synthesized compounds.

The research highlighted that several derivatives exhibited moderate to good analgesic activity when compared to the standard drug, diclofenac (B195802) sodium. nih.gov Notably, compounds 4D and 7C emerged as particularly potent analgesic agents, suggesting their potential for further investigation as novel pain management therapies. nih.gov The substitution pattern on the pyrazole and pyridazine rings played a crucial role in modulating the analgesic response.

Table 1: Analgesic Activity of this compound Derivatives

| Compound | Animal Model | Assay | Key Findings | Reference |

|---|---|---|---|---|

| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles | Swiss albino mice | Acetic acid-induced writhing test | Moderate to good analgesic activity observed. | nih.gov |

| 4D | Swiss albino mice | Acetic acid-induced writhing test | Identified as a promising lead compound with significant analgesic potential. | nih.gov |

| 7C | Swiss albino mice | Acetic acid-induced writhing test | Protruded as a promising lead for further investigation due to its analgesic profile. | nih.gov |

Anticonvulsant Activity

The structural core of pyridazine is also a key feature in a range of compounds evaluated for their anticonvulsant properties. Research into 6-aryl-3-(hydroxypolymethyleneamino)pyridazines has revealed significant efficacy in various preclinical models of epilepsy. nih.gov These studies, conducted in mice, kindled amygdaloid rats, and photoepileptic Papio papio baboons, demonstrated the ability of these derivatives to antagonize seizures induced by maximal electroshock (MES) and bicuculline. nih.gov

The structure-activity relationship studies within this series were critical in identifying the key molecular features necessary for potent anticonvulsant activity. A phenyl group at the 6-position of the pyridazine ring was found to be essential, with further substitution on this phenyl ring significantly enhancing efficacy. nih.gov Specifically, the introduction of a chlorine atom at the 2-position or at both the 2- and 4-positions of the phenyl ring led to the most potent compounds, with some exhibiting activity comparable to or greater than the standard antiepileptic drug phenobarbital. nih.gov

Two compounds, 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine (compound 2) and 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (compound 3), were identified as the most promising candidates from this series and were selected for further in-depth studies. nih.gov

Table 2: Anticonvulsant Activity of Pyridazine Derivatives

| Compound | Animal Model(s) | Assay(s) | Key Findings | Reference |

|---|---|---|---|---|

| 6-aryl-3-(hydroxypolymethyleneamino)pyridazines | Mice, Kindled amygdaloid rats, Photoepileptic Papio papio baboons | Maximal electroshock (MES)-induced seizures, Bicuculline-induced seizures | Exhibited appreciable anticonvulsant activity. | nih.gov |

| 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine (Compound 2) | Mice, Kindled amygdaloid rats, Photoepileptic Papio papio baboons | Maximal electroshock (MES)-induced seizures, Bicuculline-induced seizures | Showed a substantial increase in anticonvulsant activity. Selected for further studies. | nih.gov |

| 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (Compound 3) | Mice, Kindled amygdaloid rats, Photoepileptic Papio papio baboons | Maximal electroshock (MES)-induced seizures, Bicuculline-induced seizures | Among the most potent compounds in the series, with activity comparable to or greater than phenobarbital. Selected for further studies. | nih.gov |

Computational Chemistry and Molecular Modeling in the Study of 6 Chloropyridazin 3 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (6-Chloropyridazin-3-YL)methanamine, these methods can elucidate its three-dimensional geometry, electronic structure, and reactivity. A common approach involves geometry optimization using methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d,p). researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.

Furthermore, quantum chemical methods are employed to calculate various molecular properties that govern reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

These calculations can also be extended to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural confirmation of newly synthesized derivatives. researchgate.net By comparing calculated spectra with experimental data, researchers can validate the predicted molecular structures.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

A crucial aspect of drug discovery is understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model these interactions.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. wjarr.com For derivatives of this compound, docking studies can be performed against a specific protein target to understand their binding mode. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex. nih.gov For example, the pyridazine (B1198779) ring itself can participate in robust hydrogen bonding and π-π stacking interactions. nih.gov

The insights gained from docking studies are instrumental in developing a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. By identifying the common interaction patterns of a series of active pyridazine derivatives, a pharmacophore model can be constructed to guide the design of new compounds with improved affinity and selectivity.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. hillsdale.edu MD simulations can assess the stability of the docked complex and provide a more accurate estimation of the binding free energy. tandfonline.com By analyzing the trajectory of the simulation, researchers can observe conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the molecular recognition process.

The binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These calculations can help in ranking different derivatives based on their predicted binding affinities, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Design and Virtual Screening Utilizing the Pyridazine Scaffold

The pyridazine scaffold serves as an excellent starting point for the design of new molecules. nih.gov De novo design and virtual screening are computational strategies that leverage this scaffold to explore a vast chemical space for potential drug candidates.

De novo design algorithms can generate novel molecular structures by assembling fragments or by growing a molecule within the active site of a target protein. nih.govbiorxiv.org Starting with the this compound core, these programs can suggest various substitutions and modifications to optimize interactions with the target.

Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a drug target. jocpr.comresearchgate.net This can be done through ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds would be docked into the active site of the target protein, and the top-scoring compounds would be selected for further investigation. This approach allows for the rapid identification of potential hits from a large chemical space, significantly reducing the time and cost of the initial stages of drug discovery.

Cheminformatics Approaches for Derivative Library Design

Cheminformatics provides the tools and techniques to manage, analyze, and model chemical information. In the context of drug discovery, cheminformatics is crucial for the rational design of compound libraries. nih.govnih.gov

When designing a library of derivatives based on the this compound scaffold, cheminformatics approaches can be used to ensure chemical diversity and optimal physicochemical properties. This involves calculating various molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. These descriptors are used to assess the "drug-likeness" of the designed compounds, often guided by rules such as Lipinski's Rule of Five. nih.gov

Furthermore, cheminformatics tools can be used to create focused libraries designed to have activity against a specific target or to have a particular pharmacological profile. drugdesign.org By analyzing the structure-activity relationships (SAR) of known pyridazine derivatives, models can be built to predict the activity of new, untested compounds. These predictive models, often based on machine learning algorithms, can guide the selection of the most promising derivatives for synthesis, ultimately leading to the development of more effective therapeutic agents. neovarsity.orgparssilico.com

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Chloropyridazin 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of (6-Chloropyridazin-3-YL)methanamine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectrum of this compound, the protons on the pyridazine (B1198779) ring typically appear as distinct doublets in the aromatic region, a consequence of spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms within the ring. The methylene (B1212753) (-CH₂-) and amine (-NH₂) protons of the methanamine substituent give rise to signals in the aliphatic region of the spectrum. The integration of these signals confirms the number of protons in each chemical environment, while their splitting patterns reveal adjacent proton relationships.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom in the molecule, including those of the pyridazine ring and the methanamine side chain. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, carbons bonded to the electronegative chlorine and nitrogen atoms will be shifted downfield.

For more complex derivatives of this compound, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within spin systems. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing a definitive assignment of both ¹H and ¹³C resonances. In the study of complex structures like 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, calculated NMR data using methods like GIAO/B3LYP have been shown to be instrumental in assigning the correct structures to isolated conformers. researchgate.net

Below is a representative table of expected ¹H NMR chemical shifts for the parent compound, this compound.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridazine-H | 7.5 - 8.0 | Doublet |

| Pyridazine-H | 7.3 - 7.8 | Doublet |

| -CH₂- | 3.8 - 4.2 | Singlet/Triplet |

| -NH₂ | 1.5 - 2.5 | Broad Singlet |

| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns of the molecule. The fragmentation pathways provide valuable structural information. For this compound, common fragmentation events may include the loss of the chlorine atom, cleavage of the methanamine side chain, and fragmentation of the pyridazine ring itself. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Electrospray ionization (ESI) and chemical ionization (CI) are softer ionization techniques that are often used to observe the protonated molecule [M+H]⁺ with minimal fragmentation, which is particularly useful for confirming the molecular weight of the compound and its derivatives. Techniques like liquid chromatography-mass spectrometry (LC-MS) are also available for the analysis of this compound and its hydrochloride salt. bldpharm.combldpharm.com

A table summarizing the expected key ions in the mass spectrum of this compound is provided below.

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 143 | Molecular Ion |

| [M+2]⁺ | 145 | Isotope Peak (³⁷Cl) |

| [M-Cl]⁺ | 108 | Loss of Chlorine |

| [M-CH₂NH₂]⁺ | 113 | Loss of Methanamine group |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for the parent this compound may not be widely published, the technique is extensively used for related pyridazine derivatives. mdpi.comresearchgate.net For instance, studies on substituted pyridazino[4,5-b]indol-4-one derivatives have utilized single-crystal X-ray diffraction to confirm their chemical structures. mdpi.com In one such study, the compound crystallized in a triclinic system, and the analysis revealed details about the unit cell parameters and space group. mdpi.com Similarly, X-ray diffraction studies on other complex organic molecules have been crucial in confirming their structures and understanding intermolecular interactions that stabilize the crystal lattice. researchgate.net This powerful technique remains the gold standard for unambiguous solid-state structural elucidation.

A representative table of crystallographic data that could be obtained for a derivative is shown below.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.743(1) |

| b (Å) | 24.420(1) |

| c (Å) | 11.164(1) |

| β (°) | 102.65(1) |

| Volume (ų) | 2059.7(3) |

| Note: These values are for a related heterocyclic compound and serve as an illustrative example. researchgate.net |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of the compound and for quantitative analysis. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. By spotting the compound on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the number of components in the sample can be visualized, typically under UV light.

Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly for assessing its volatility and for separating it from other volatile impurities. nih.gov The choice of the column (polar or non-polar) and temperature programming are critical parameters for achieving good separation. nih.gov For complex mixtures containing pyridazine derivatives, capillary GC offers high resolution and sensitivity. nih.gov

For preparative purposes, column chromatography is the method of choice for purifying this compound on a larger scale. Silica gel is a common stationary phase, and the eluent is a solvent or a mixture of solvents that allows for the separation of the desired compound from byproducts and starting materials. The separation of ortho and para isomers, a common challenge in the synthesis of substituted aromatic compounds, often relies on column chromatography due to differences in polarity. wikipedia.org

A summary of typical chromatographic methods is presented in the table below.

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Purity Assessment, Quantitative Analysis |

| TLC | Silica Gel | Ethyl Acetate/Hexane | Reaction Monitoring, Purity Check |

| GC | DB-5 (Non-polar) | Helium (Carrier Gas) | Separation of Volatile Components |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Preparative Purification |

Future Directions and Emerging Research Avenues for 6 Chloropyridazin 3 Yl Methanamine Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For pyridazine-containing compounds like (6-Chloropyridazin-3-YL)methanamine, future research will increasingly focus on sustainable methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key areas of exploration include:

Metal-Free Catalysis: Traditional cross-coupling reactions often rely on precious metal catalysts. Research into metal-free alternatives, such as aza-Diels-Alder reactions, offers a more sustainable and cost-effective approach. For instance, the reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective, metal-free route to pyridazine (B1198779) derivatives under neutral conditions, showcasing high functional group tolerance. organic-chemistry.org

One-Pot Reactions: Multi-component, one-pot syntheses that create complex molecules from simple precursors in a single step are highly desirable. These methods improve efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and energy. researchgate.net The development of such strategies for functionalizing the this compound core is a promising research avenue.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis and derivatization of pyridazines can lead to higher yields and purity while minimizing resource utilization.

Bio-catalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity under mild conditions. Exploring enzymatic routes for the synthesis or modification of pyridazine precursors could provide a green alternative to conventional chemical methods.

Diversification of Biological Targets for Pyridazine-Based Therapeutics

The pyridazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govuminho.pt While existing research has identified pyridazine derivatives with a range of activities, the future holds immense potential for diversifying their therapeutic applications by exploring novel biological targets. The unique electronic properties of the pyridazine ring make it a versatile replacement for other aromatic systems, often leading to improved potency or pharmacokinetic profiles. nih.gov

Emerging research indicates a trend towards exploring a wider array of targets beyond traditional areas. Pyridazine-based compounds are being investigated as inhibitors for enzymes and receptors implicated in a variety of human diseases. nih.govacs.org

| Therapeutic Area | Biological Target | Significance | Reference |

| Infectious Diseases | Dihydropteroate (B1496061) Synthase (DHPS) | A validated target for antibacterial agents, distinct from the sulfonamide binding site, offering an alternative to combat drug resistance. nih.govresearchgate.net | nih.govresearchgate.net |

| Trypanosoma cruzi Proteasome | A key enzyme for parasite protein homeostasis, representing a target for new treatments for Chagas disease. acs.org | acs.org | |

| HIV-1 Reverse Transcriptase | Development of non-nucleoside inhibitors (NNRTIs) to target wild-type and resistant strains of HIV-1. acs.org | acs.org | |

| Hepatitis A Virus (HAV) | Targeting viral components to develop new antiviral therapies. nih.gov | nih.gov | |

| Oncology | EGFR, CDK-2, JNK1 | Targeting kinases and cell cycle regulators involved in tumor growth and proliferation. acs.orgnih.gov | acs.orgnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Amyloid-beta (Aβ) aggregation | Developing multi-target agents for the complex pathology of Alzheimer's disease. nih.gov | nih.gov |

| Inflammatory Diseases | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Designing dual inhibitors as a new class of anti-inflammatory agents. rsc.org | rsc.org |

This diversification necessitates a deeper understanding of the structure-activity relationships that govern target specificity. Future work will likely involve screening pyridazine libraries against a wider range of kinases, proteases, and G-protein coupled receptors.

Integration with Advanced Materials Science and Nanotechnology

The unique physicochemical properties of the pyridazine ring are not only valuable in drug design but also lend themselves to applications in materials science. organic-chemistry.org Future research will see a greater integration of pyridazine derivatives like this compound with nanotechnology and the development of novel functional materials.

One of the significant challenges in drug development is the poor solubility or cell permeability of otherwise potent compounds. nih.gov Nanotechnology offers a viable solution. For instance, formulating pyrazolo-pyridazine derivatives into nanoparticles has been explored as a strategy to overcome difficulties in cell membrane penetration, thereby enhancing their cytotoxic effects in cancer cell lines. nih.gov This approach opens the door for developing nano-formulations of other bioactive pyridazines to improve their delivery and efficacy.

Further avenues of research include:

Functional Polymers: Incorporating the polar pyridazine moiety into polymer backbones could create materials with unique optical, electronic, or thermal properties.

Ligands for Nanoparticles: The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, making them suitable as ligands to stabilize and functionalize metallic nanoparticles for applications in catalysis or bio-imaging.

Organic Electronics: The electron-deficient nature of the pyridazine ring could be exploited in the design of new organic semiconductors or components for organic light-emitting diodes (OLEDs).

Development of Structure-Based Design Principles for Optimized Derivatives

The rational design of molecules with enhanced potency and selectivity is a central theme in modern medicinal chemistry. For pyridazine derivatives, the development of robust structure-based design principles is crucial for optimizing their therapeutic potential. This involves a synergistic combination of synthetic chemistry, biological evaluation, and computational modeling.

Numerous studies have successfully employed structure-based design to improve the affinity of pyridazine inhibitors for their targets. acs.orgacs.orgnih.gov For example, by analyzing the crystal structure of a pyridazine inhibitor bound to Bacillus anthracis dihydropteroate synthase (DHPS), researchers identified unfavorable interactions. nih.govnih.gov This structural knowledge guided the synthesis of a new series of derivatives with modifications, such as the removal of a methyl group, which led to improved binding and increased inhibitory activity. nih.govresearchgate.netnih.gov

Similarly, cryo-electron microscopy was used to visualize a pyridazinone inhibitor bound to the Leishmania tarentolae proteasome. acs.org This structural insight allowed for the rational design of new compounds with improved activity against the parasite. acs.org

Future research in this area will focus on:

High-Resolution Structural Biology: Obtaining more crystal and cryo-EM structures of pyridazine-based ligands in complex with their biological targets.

Computational Chemistry: Utilizing molecular docking and molecular dynamics simulations to predict binding modes, understand structure-activity relationships, and guide the design of new derivatives with optimized interactions. acs.orgacs.org

Pharmacophore Modeling: Developing and refining pharmacophore models based on known active compounds to identify the key structural features required for biological activity at a given target.

Collaborative Research Opportunities and Interdisciplinary Studies

The expansive potential of this compound and its derivatives across diverse scientific fields underscores the necessity for collaborative and interdisciplinary research. The complexity of the challenges being addressed—from combating drug-resistant pathogens to developing treatments for multifaceted diseases like Alzheimer's and creating novel nanomaterials—demands the integration of expertise from various disciplines.

Future progress will be significantly accelerated through partnerships between:

Synthetic and Medicinal Chemists: To design and create novel pyridazine derivatives. uminho.pt

Structural Biologists and Computational Modelers: To elucidate the molecular basis of drug-target interactions and guide rational design. acs.orgnih.gov

Pharmacologists and Cell Biologists: To evaluate the biological activity and mechanisms of action of new compounds in vitro and in vivo. acs.orgrsc.org

Materials Scientists and Nanotechnologists: To develop novel formulations and materials that leverage the unique properties of the pyridazine scaffold. nih.gov

Agrochemical Scientists: To explore the potential of pyridazine derivatives as new herbicides or insecticides, as suggested by studies on related compounds. nih.gov

Such interdisciplinary collaborations will be essential to translate fundamental chemical research into tangible applications, whether as next-generation therapeutics, advanced materials, or innovative agrochemicals. The convergence of different scientific perspectives will undoubtedly unlock new and unforeseen opportunities in the field of pyridazine chemistry.

Q & A

Basic: What are the established synthetic routes for (6-Chloropyridazin-3-YL)methanamine, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes its incorporation into cyclopropane-annelated bicyclic structures (e.g., compound 119 ) using ethyl aroylacetates and azide intermediates under reflux conditions . Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.

- Catalyst selection : Using palladium catalysts for cross-coupling reactions to enhance regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, as noted in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。